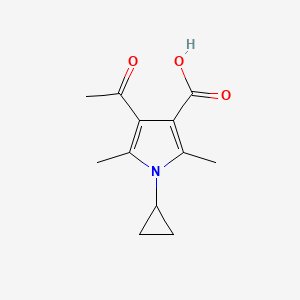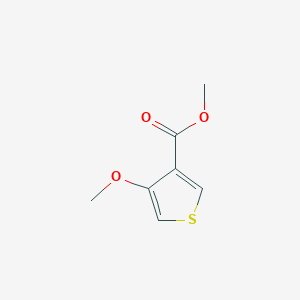
4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
The compound "4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" is a pyrrole derivative, which is a five-membered aromatic heterocycle with a nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and their use in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the ring-closing metathesis to create functionalized cyclohexene skeletons, as seen in the synthesis of a related compound, (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, which uses L-serine as a starting material . Another method involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide . Additionally, cyclopropylideneacetic acids and esters can be cyclized using CuX(2)-mediated reactions to yield various cyclic compounds .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the five-membered ring, which contributes to the aromaticity and reactivity of the molecule. The substituents on the pyrrole ring, such as acetyl or cyclopropyl groups, can significantly influence the chemical properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate reacts with diazomethane to yield cyclopropa[e]pyrrolo[1,2-a]pyrimidine derivatives . Moreover, nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids can undergo 1,3-dipolar cycloaddition to form pyrrolo[1,2-c]thiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives like "4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. The steric hindrance provided by substituents such as the cyclopropyl group can also impact the molecule's reactivity and the outcome of chemical reactions.
Aplicaciones Científicas De Investigación
Organic Synthesis and Reactions
Compounds similar to 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have been extensively studied for their unique reactivity and potential in synthesizing novel heterocyclic compounds. For instance, research has been conducted on the synthesis and reactions of related pyrrolopyrimidine derivatives, showcasing their ability to undergo transformations leading to complex cyclic structures, which are of interest in organic chemistry for their potential applications in drug design and material science Kurihara, Nasu, & Adachi, 1983.
Antioxidant Properties
Derivatives of pyrrole compounds, including those structurally related to 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have shown notable antioxidant activity. This is significant for medicinal chemistry as antioxidants play a crucial role in protecting against oxidative stress, which is linked to various diseases Zaki et al., 2017.
Material Science Applications
In the realm of material science, compounds akin to 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have been explored for their potential applications. For instance, the study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into the formation of dimers in the solid state, which is relevant for the development of novel materials with specific optical properties Singh, Rawat, & Sahu, 2014.
Pharmacological Interest
The synthesis of new 1H-1-pyrrolylcarboxamides, which share a core structure with 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, highlights the ongoing interest in pyrrole derivatives for their potential pharmacological activities. These compounds are synthesized with the intention of exploring their biological activities, which could lead to the development of new therapeutic agents Bijev, Prodanova, & Nankov, 2003.
Safety And Hazards
The compound is classified as harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-6-10(8(3)14)11(12(15)16)7(2)13(6)9-4-5-9/h9H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIYOKZAHNTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2CC2)C)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381559 | |
| Record name | 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
423769-78-2 | |
| Record name | 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423769-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















